

Application Note and Protocol: Standard Operating Procedure for TAE Buffer Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAE buffer

Cat. No.: B1178566

[Get Quote](#)

Introduction

Tris-acetate-EDTA (TAE) buffer is a solution utilized extensively in molecular biology, primarily for agarose gel electrophoresis in the separation of nucleic acids like DNA and RNA.[1] The buffer is comprised of Tris base, a common biological buffer; acetic acid, which maintains the pH; and EDTA (ethylenediaminetetraacetic acid), which serves as a chelating agent for divalent cations such as magnesium (Mg^{2+}).[2][3] This chelation activity protects nucleic acids from degradation by metal-dependent nucleases.[2][3]

TAE buffer is known for its low ionic strength and buffering capacity. While this allows for faster migration of linear, double-stranded DNA compared to other buffers like Tris-borate-EDTA (TBE), it can become exhausted during prolonged electrophoresis runs (>4 hours).[1][4][5] Therefore, for extended separations, buffer recirculation or replacement is often necessary.[4] The working solution of 1x TAE typically consists of 40 mM Tris-acetate and 1 mM EDTA.[1][3][5] It is commonly prepared by diluting a concentrated 50x stock solution.[1]

Data Presentation

Reagent Quantities for 50x TAE Stock Solution

The following table outlines the necessary components for preparing a 50x concentrated stock solution of **TAE buffer**.

Component	Quantity for 1 L Stock	Quantity for 500 mL Stock	Final Concentration (in 50x Stock)
Tris Base	242 g	121 g	2 M
Glacial Acetic Acid	57.1 mL	28.55 mL	1 M
0.5 M EDTA (pH 8.0)	100 mL	50 mL	0.05 M
Deionized Water	Up to 1 L	Up to 500 mL	N/A

Dilution Guide for 1x TAE Working Solution

This table provides quick-reference volumes for diluting the 50x stock solution to the 1x working concentration.

Final Volume of 1x Solution	Volume of 50x TAE Stock	Volume of Deionized Water	Final Concentration (in 1x Solution)
500 mL	10 mL	490 mL	40 mM Tris-acetate, 1 mM EDTA
1 L	20 mL	980 mL	40 mM Tris-acetate, 1 mM EDTA
2 L	40 mL	1960 mL	40 mM Tris-acetate, 1 mM EDTA
3 L	60 mL	2940 mL	40 mM Tris-acetate, 1 mM EDTA

Experimental Protocols

Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

Note: This solution must be prepared in advance. EDTA will not dissolve fully until the pH is adjusted to approximately 8.0.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- EDTA disodium salt, dihydrate (FW: 372.24 g/mol)
- Deionized Water
- Sodium Hydroxide (NaOH) pellets or concentrated solution
- Beaker or flask
- Graduated cylinder
- Magnetic stirrer and stir bar
- pH meter

Methodology:

- To prepare 500 mL of 0.5 M EDTA, weigh out 93.05 g of EDTA disodium salt.[\[5\]](#)[\[6\]](#)
- Add the EDTA powder to a beaker containing approximately 400 mL of deionized water.[\[5\]](#)[\[7\]](#)
- Place the beaker on a magnetic stirrer and add a stir bar.
- While stirring, add NaOH to adjust the pH. The EDTA powder will begin to dissolve as the pH approaches 8.0.
- Once the EDTA is completely dissolved, carefully adjust the final pH to 8.0.
- Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 500 mL.[\[5\]](#)
- Sterilize by autoclaving and store at room temperature.

Protocol 2: Preparation of 1 L of 50x TAE Stock Solution

Materials:

- Tris base (FW: 121.14 g/mol)

- Glacial Acetic Acid
- 0.5 M EDTA (pH 8.0) stock solution (from Protocol 1)
- Deionized Water
- 1 L beaker or flask
- 1 L graduated cylinder
- Magnetic stirrer and stir bar

Methodology:

- Weigh out 242 g of Tris base and add it to a beaker containing approximately 700-750 mL of deionized water.[\[6\]](#)[\[7\]](#)
- Place the beaker on a magnetic stirrer and mix until the Tris base is completely dissolved.[\[3\]](#)
- Carefully and slowly add 57.1 mL of glacial acetic acid to the dissolved Tris solution.[\[6\]](#)
 - Safety Precaution: Glacial acetic acid is corrosive and has a strong odor. Handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Add 100 mL of the 0.5 M EDTA (pH 8.0) stock solution.[\[6\]](#)
- Once all components are fully mixed, transfer the solution to a 1 L graduated cylinder.
- Add deionized water to bring the final volume to exactly 1 liter.[\[6\]](#)
- The pH of the 50x stock solution does not need to be adjusted and should be approximately 8.3-8.5.[\[6\]](#)[\[8\]](#)
- Store the solution in a sealed container at room temperature.[\[6\]](#)[\[8\]](#) If a precipitate forms over time, gently warm the solution to 37°C and stir until it redissolves before use.[\[8\]](#)

Protocol 3: Preparation of 1 L of 1x TAE Working Solution

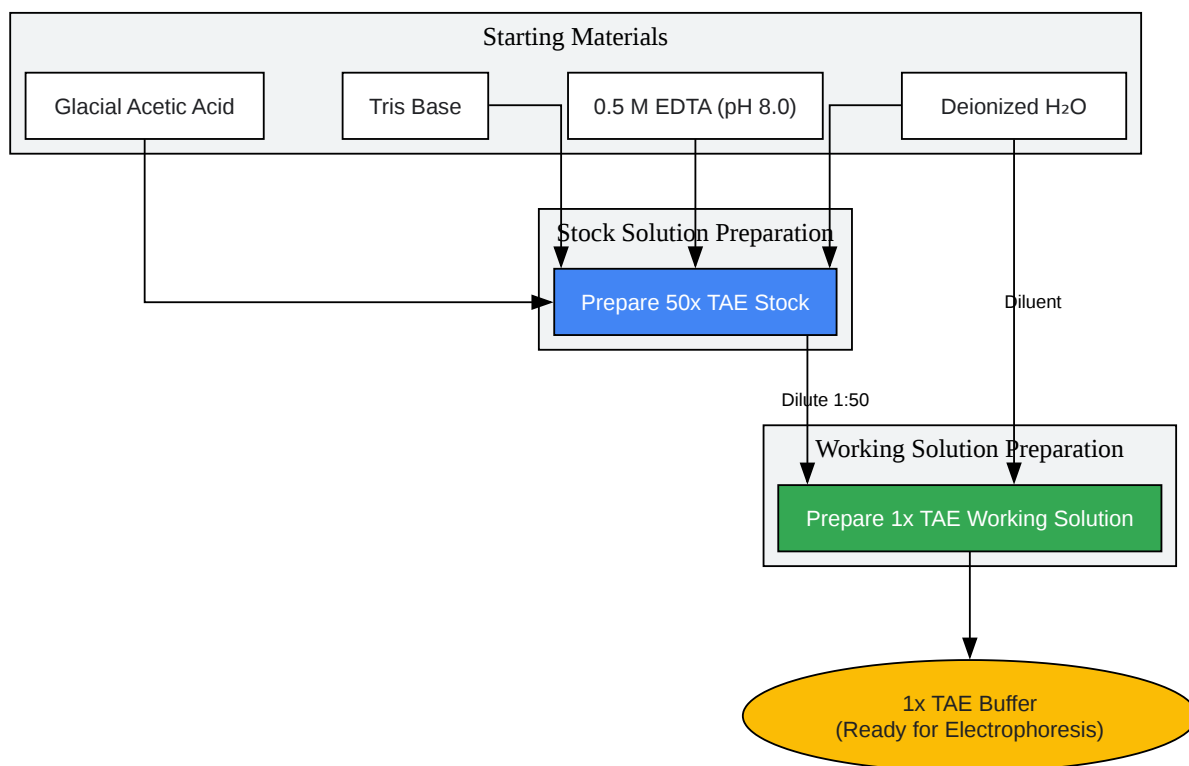
Materials:

- 50x TAE Stock Solution (from Protocol 2)
- Deionized Water
- 1 L bottle or flask
- Graduated cylinder

Methodology:

- Using a graduated cylinder, measure 980 mL of deionized water and pour it into a 1 L container.
- Measure 20 mL of the 50x TAE stock solution and add it to the water.^[3]
- Seal the container and mix thoroughly by inversion.
- The 1x **TAE buffer** is now ready for use in preparing agarose gels and as a running buffer. The final concentration will be 40 mM Tris, 20 mM acetic acid, and 1 mM EDTA.^[1]

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of 1x **TAE buffer** from stock reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAE buffer - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]
- 3. toptipbio.com [toptipbio.com]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. Learn How to Make a TAE Buffer in a Few Steps [thoughtco.com]
- 6. Recipe for 50x TAE buffer [protocols.io]
- 7. scienceinfo.com [scienceinfo.com]
- 8. gatescientific.com [gatescientific.com]
- To cite this document: BenchChem. [Application Note and Protocol: Standard Operating Procedure for TAE Buffer Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178566#standard-operating-procedure-for-tae-buffer-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com